4-((4-Chloro-2,5-dimethoxyphenyl)azo)-2,4-dihydro-5-methyl-2-phenyl-3H-pyrazol-3-one
Description
This compound belongs to the azo-pyrazolone family, characterized by an azo (-N=N-) linkage connecting a substituted phenyl group to a pyrazol-3-one core. The 4-chloro-2,5-dimethoxyphenyl substituent introduces steric bulk and electronic effects due to the chlorine atom and methoxy groups.
Properties
CAS No. |
61550-76-3 |
|---|---|
Molecular Formula |
C18H17ClN4O3 |
Molecular Weight |
372.8 g/mol |
IUPAC Name |
4-[(4-chloro-2,5-dimethoxyphenyl)diazenyl]-5-methyl-2-phenyl-4H-pyrazol-3-one |
InChI |
InChI=1S/C18H17ClN4O3/c1-11-17(18(24)23(22-11)12-7-5-4-6-8-12)21-20-14-10-15(25-2)13(19)9-16(14)26-3/h4-10,17H,1-3H3 |
InChI Key |
KROVXDRIZCELEG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=O)C1N=NC2=CC(=C(C=C2OC)Cl)OC)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
General Synthetic Route
The synthesis of 4-((4-Chloro-2,5-dimethoxyphenyl)azo)-2,4-dihydro-5-methyl-2-phenyl-3H-pyrazol-3-one typically follows a classical azo coupling strategy involving two main steps:
Step 1: Diazotization of 4-chloro-2,5-dimethoxyaniline
The aromatic amine 4-chloro-2,5-dimethoxyaniline is treated with sodium nitrite in the presence of hydrochloric acid at low temperature (0–5 °C) to form the corresponding diazonium salt. This reaction requires careful control of temperature and pH to maintain diazonium salt stability.Step 2: Coupling with 2,4-dihydro-5-methyl-2-phenyl-3H-pyrazol-3-one
The diazonium salt is then coupled with the pyrazolone derivative in an alkaline medium (e.g., sodium acetate buffer or sodium hydroxide solution). The nucleophilic pyrazolone attacks the diazonium ion, forming the azo bond and yielding the target azo-pyrazolone compound.
This method is well-established for azo dyes and related compounds and can be optimized for yield and purity by adjusting reaction conditions such as temperature, solvent, pH, and reactant concentrations.
Reaction Conditions and Optimization
Solvent Systems:
Common solvents include aqueous acidic media for diazotization and aqueous alkaline media for coupling. Organic solvents like ethanol or dimethyl sulfoxide (DMSO) may be used to improve solubility and reaction rates.Temperature Control:
Diazotization is typically performed at 0–5 °C to stabilize the diazonium salt. Coupling reactions proceed efficiently at room temperature or slightly elevated temperatures (20–30 °C).pH Control:
Maintaining an alkaline pH (around 8–9) during coupling is critical to ensure the pyrazolone is in its nucleophilic form.Yield:
Reported yields for similar azo-pyrazolone compounds range from 60% to 80%, depending on the precise conditions and purification methods employed.
Alternative Synthetic Approaches
While the classical diazotization-coupling route is predominant, related pyrazolone derivatives have been synthesized via multi-step sequences involving:
Preparation of substituted pyrazolones via condensation of substituted acetophenones with hydrazines, followed by oxidation and functional group transformations.
Use of Vilsmeier–Haack formylation on pyrazolones to introduce aldehyde groups, which can be further transformed into azo compounds via diazotization and coupling.
These alternative routes provide flexibility in modifying substituents and optimizing compound properties but are more complex and less direct for the target compound.
Industrial Scale Considerations
For large-scale synthesis, continuous flow reactors and automated systems are employed to enhance reproducibility, yield, and safety. Process optimization includes:
Use of stable diazonium salt precursors.
Controlled addition of reagents to minimize side reactions.
Efficient purification protocols such as crystallization from water-ethanol mixtures.
Data Tables Summarizing Preparation Methods
Research Discoveries and Characterization
Spectroscopic Characterization
Infrared Spectroscopy (IR): Confirms azo (-N=N-) and pyrazolone functional groups.
Nuclear Magnetic Resonance (NMR): ^1H and ^13C NMR spectra provide detailed structural information, including aromatic protons, methoxy groups, and pyrazolone ring protons.
Mass Spectrometry (MS): High-resolution MS confirms molecular weight and elemental composition.
Chemical Reactivity
The azo linkage is susceptible to reduction (e.g., sodium dithionite) to corresponding amines and can undergo electrophilic substitution on the aromatic rings. The chloro substituent allows further nucleophilic aromatic substitution to synthesize derivatives.
Biological and Industrial Applications
The compound serves as:
An intermediate in dye synthesis with applications in textiles and pigments.
A biological stain for microscopy due to its chromophoric azo group.
A scaffold for medicinal chemistry research exploring antimicrobial and other bioactivities.
Chemical Reactions Analysis
4-((4-Chloro-2,5-dimethoxyphenyl)azo)-2,4-dihydro-5-methyl-2-phenyl-3H-pyrazol-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction of the azo group can be achieved using reducing agents such as sodium dithionite, resulting in the formation of corresponding amines.
Substitution: The chloro group on the aromatic ring can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted derivatives.
Common reagents used in these reactions include sodium nitrite, hydrochloric acid, sodium dithionite, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-((4-Chloro-2,5-dimethoxyphenyl)azo)-2,4-dihydro-5-methyl-2-phenyl-3H-pyrazol-3-one has several scientific research applications:
Chemistry: The compound is used as a dye intermediate and in the synthesis of other complex organic molecules.
Biology: It is used in biological staining techniques to visualize cellular components under a microscope.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: The compound is used in the production of pigments and dyes for textiles, plastics, and other materials.
Mechanism of Action
The mechanism of action of 4-((4-Chloro-2,5-dimethoxyphenyl)azo)-2,4-dihydro-5-methyl-2-phenyl-3H-pyrazol-3-one involves its interaction with molecular targets such as enzymes and receptors. The azo group can undergo reduction to form amines, which can then interact with biological molecules. The chloro and methoxy groups on the aromatic ring can also influence the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Azo-Linked Phenyl Groups
4-[(2,4-Dimethoxyphenyl)azo]-2,4-dihydro-5-methyl-2-phenyl-3H-pyrazol-3-one (CAS 61550-72-9)
- Key Differences : Lacks the 4-chloro substituent and has 2,4-dimethoxy groups instead of 2,5-dimethoxy.
- Impact: Reduced electron-withdrawing effect due to absence of chlorine, leading to lower thermal stability (boiling point: 541.9°C vs. Altered UV-Vis absorption maxima due to changes in conjugation patterns .
2,4-Dihydro-4-[(2-hydroxyphenyl)azo]-5-methyl-2-phenyl-3H-pyrazol-3-one
- Key Differences : Features a 2-hydroxyphenyl group instead of chloro-dimethoxyphenyl.
- Impact :
Core Modifications in Pyrazolone Derivatives
(4Z)-4-{[(4-Chlorophenyl)amino]methylene}-2-phenyl-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one
- Key Differences: Replaces the azo group with an aminomethylene (-NH-CH=) linker and introduces a trifluoromethyl (-CF₃) group.
- Reduced conjugation compared to azo analogs, altering fluorescence properties .
4-({[5-(2,4-Dichlorophenyl)-1,3,4-thiadiazol-2-yl]amino}methylene)-2-(2,4-dimethylphenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one
Electronic and Structural Comparisons
*Calculated based on similar structures.
Biological Activity
The compound 4-((4-Chloro-2,5-dimethoxyphenyl)azo)-2,4-dihydro-5-methyl-2-phenyl-3H-pyrazol-3-one is a member of the pyrazole family, which is known for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and research findings.
Chemical Structure and Properties
The chemical formula for this compound is , with a molecular weight of approximately 372.81 g/mol. The structure features an azo group linked to a pyrazole ring, which is pivotal for its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₇ClN₄O₃ |
| Molecular Weight | 372.81 g/mol |
| CAS Number | 61550-76-3 |
| Solubility | Soluble in organic solvents |
Antimicrobial Activity
Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. A study highlighted that certain pyrazole compounds, including those related to our compound of interest, demonstrated efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
Anticancer Properties
Preliminary studies have shown that pyrazole derivatives can inhibit cancer cell proliferation. For instance, compounds similar to this compound have been evaluated for their effects on human cancer cell lines. Results indicated a dose-dependent inhibition of cell growth in lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells .
Anti-inflammatory Effects
The anti-inflammatory potential of pyrazole derivatives has been well documented. Celecoxib, a well-known pyrazole derivative, is used clinically for its anti-inflammatory properties. Research suggests that similar compounds may inhibit cyclooxygenase enzymes (COX), leading to reduced inflammation .
The biological activity of the compound can be attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : Compounds like this one may inhibit key enzymes involved in inflammatory pathways.
- Cell Cycle Arrest : They can induce apoptosis in cancer cells by disrupting the cell cycle.
- Antioxidant Activity : Some studies suggest that pyrazoles can scavenge free radicals, contributing to their protective effects against oxidative stress.
Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial activity of various pyrazole derivatives against clinical isolates of bacteria. The findings indicated that the compound exhibited significant antibacterial activity with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
Study 2: Anticancer Activity
In vitro studies conducted on several cancer cell lines demonstrated that the compound could reduce cell viability significantly at concentrations as low as 10 µM. The mechanism was primarily through apoptosis induction, confirmed by flow cytometry analysis .
Study 3: Anti-inflammatory Assessment
In vivo models of inflammation showed that administration of the compound led to a marked reduction in paw edema in rats, suggesting its potential use as an anti-inflammatory agent .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 4-((4-Chloro-2,5-dimethoxyphenyl)azo)-2,4-dihydro-5-methyl-2-phenyl-3H-pyrazol-3-one, and how do reaction conditions influence yield?
- Methodological Answer : The compound is synthesized via azo coupling reactions, typically involving diazotization of aromatic amines followed by coupling with pyrazolone derivatives. For example, hydrazide intermediates (e.g., 2,4-dichlorophenoxyacetic acid hydrazide) are refluxed in DMSO (~18 hours), followed by crystallization (water-ethanol), yielding ~65% product . Adjusting solvent polarity (e.g., DMSO vs. ethanol) and reaction time can optimize yields. Vilsmeier–Haack reactions (using POCl₃/DMF) are also applicable for pyrazolone precursors .
| Synthesis Method | Conditions | Yield | Reference |
|---|---|---|---|
| DMSO Reflux | 18 hrs, ice-water crystallization | 65% | |
| Vilsmeier–Haack Reaction | POCl₃/DMF, room temperature | ~70%* | |
| *Estimated based on analogous procedures. |
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR confirms substituent positions (e.g., methoxy, chloro groups) and azo linkage integrity.
- X-ray Crystallography : Resolves tautomeric forms (e.g., enol-keto equilibrium in pyrazolone rings) and molecular packing, as demonstrated for structurally similar pyrazolines .
- IR : Identifies carbonyl (C=O, ~1700 cm⁻¹) and azo (N=N, ~1400 cm⁻¹) stretches .
Q. How does the azo group’s electronic environment affect the compound’s stability under varying pH conditions?
- Methodological Answer : The electron-withdrawing chloro and methoxy groups stabilize the azo linkage against reduction. Stability assays (UV-Vis monitoring at λmax ~450 nm) in buffered solutions (pH 3–11) can quantify degradation rates. Acidic conditions may protonate the azo group, increasing reactivity .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activities of structurally related azo-pyrazolones?
- Methodological Answer : Discrepancies often arise from substituent effects. For example, replacing the 4-chloro group with trifluoromethyl (as in ) alters lipophilicity and binding affinity. Systematic SAR studies using in vitro assays (e.g., enzyme inhibition) and computational docking (e.g., AutoDock Vina) can isolate critical moieties .
Q. How can computational modeling predict the environmental fate of this compound?
- Methodological Answer : Use QSAR models to estimate partition coefficients (log P) and biodegradation half-lives. Molecular dynamics simulations (e.g., GROMACS) assess interactions with soil organic matter, while DFT calculations (e.g., Gaussian) predict photodegradation pathways via radical intermediates .
Q. What experimental designs are optimal for evaluating the compound’s antioxidant activity in biological systems?
- Methodological Answer :
- In vitro : DPPH/ABTS radical scavenging assays with IC₅₀ determination.
- In vivo : Randomized block designs (as in ) using model organisms, with split plots for dose-response variables. Measure lipid peroxidation (MDA levels) and glutathione reductase activity .
Q. How do substituents on the phenyl ring influence tautomerism in the pyrazolone core?
- Methodological Answer : X-ray structures of analogs (e.g., 3-methyl-1-aryl derivatives) show that electron-donating groups (e.g., methoxy) favor the enol form, while electron-withdrawing groups (e.g., nitro) stabilize the keto tautomer. Variable-temperature NMR can track tautomeric shifts .
Methodological Notes
- Contradiction Analysis : Compare synthetic yields and biological data across studies by normalizing for variables like solvent purity, assay protocols, and cell lines used.
- Advanced Characterization : Combine hyphenated techniques (e.g., LC-MS/MS) with in silico tools to deconvolute complex degradation products in environmental samples .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
